molecular formula C7H7BrClN3 B7935164 5-bromo-2-chloro-N-cyclopropylpyrimidin-4-amine

5-bromo-2-chloro-N-cyclopropylpyrimidin-4-amine

Cat. No.: B7935164
M. Wt: 248.51 g/mol
InChI Key: IFOGHSMNFWOYMI-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-cyclopropylpyrimidin-4-amine: is an organic compound with the molecular formula C9H11BrClN3 . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is notable for its applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-chloro-N-cyclopropylpyrimidin-4-amine typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The reactions are typically carried out in specialized reactors with precise control over temperature, pressure, and reagent concentrations to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted pyrimidines .

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-cyclopropylpyrimidin-4-amine involves its role as an intermediate in the synthesis of cyclin-dependent kinase inhibitors. These inhibitors work by binding to the active site of the kinase, preventing the phosphorylation of target proteins, and thereby inhibiting cell cycle progression. This action is particularly useful in the treatment of cancers where cell proliferation is uncontrolled .

Comparison with Similar Compounds

  • 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine
  • 5-bromo-2-chloro-N-cyclohexylpyrimidin-4-amine
  • 5-bromo-2-chloro-N-cyclobutylpyrimidin-4-amine

Uniqueness: 5-bromo-2-chloro-N-cyclopropylpyrimidin-4-amine is unique due to its specific cyclopropyl group, which imparts distinct steric and electronic properties compared to its cyclopentyl, cyclohexyl, and cyclobutyl analogs. These differences can influence the compound’s reactivity and its interactions with biological targets, making it particularly valuable in medicinal chemistry .

Properties

IUPAC Name

5-bromo-2-chloro-N-cyclopropylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN3/c8-5-3-10-7(9)12-6(5)11-4-1-2-4/h3-4H,1-2H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFOGHSMNFWOYMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC(=NC=C2Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In analogy to compound 1.1, a solution of 1.0 g (4.39 mmol) of 5-bromo-2,4-dichloro-pyrimidine in 15 ml of acetonitrile is reacted with 0.27 g (4.74 mmol) of cyclopropylamine in the presence of 0.74 ml (5.3 mmol) of triethylamine. Purification by chromatography (silica gel, ethyl acetate/hexane with ethyl acetate 0-100%) results in 0.76 g (70% of theory) of the product.
[Compound]
Name
compound 1.1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.27 g
Type
reactant
Reaction Step One
Quantity
0.74 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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